molecular formula C30H43NO5 B1198961 Deoxycorticosterone nitroxide CAS No. 69081-49-8

Deoxycorticosterone nitroxide

Cat. No.: B1198961
CAS No.: 69081-49-8
M. Wt: 497.7 g/mol
InChI Key: UMNIRIWVFVQFDF-RHAVWAHXSA-N
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Description

Deoxycorticosterone (DOC) is a steroid hormone (C₂₁H₃₀O₃) involved in regulating electrolyte balance and blood pressure . Nitroxides are widely used in electron paramagnetic resonance (EPR) spectroscopy, antioxidant therapy, and drug delivery due to their stable radical properties .

Properties

CAS No.

69081-49-8

Molecular Formula

C30H43NO5

Molecular Weight

497.7 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate

InChI

InChI=1S/C30H43NO5/c1-27(2)16-24(28(3,4)31(27)35)26(34)36-17-25(33)23-10-9-21-20-8-7-18-15-19(32)11-13-29(18,5)22(20)12-14-30(21,23)6/h15-16,20-23,35H,7-14,17H2,1-6H3/t20-,21-,22-,23+,29-,30-/m0/s1

InChI Key

UMNIRIWVFVQFDF-RHAVWAHXSA-N

SMILES

CC1(C=C(C(N1O)(C)C)C(=O)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C4=CC(N(C4(C)C)O)(C)C)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C(=O)OCC(=O)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C)C

Synonyms

deoxycorticosterone nitroxide
desoxycorticosterone nitroxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nitroxide Compounds

Chemical and Redox Properties

Nitroxides exhibit distinct redox potentials and stability depending on their molecular structure. For example:

  • SCE) and are highly stable in electrochemical applications . TEMPOL’s hydroxylamine form is rapidly regenerated in biological systems, enabling catalytic ROS scavenging .
  • Doxyl Nitroxides (e.g., 5-DS, 16-DS) : Substituent position affects reduction rates; 5-DS (fast reduction) enhances doxorubicin toxicity, while 16-DS (slow reduction) shows protective effects .

Deoxycorticosterone nitroxide ’s redox behavior would depend on the nitroxide’s attachment site (e.g., 21-hydroxy group). Steric hindrance from the steroid backbone may slow reduction compared to smaller nitroxides like TEMPO, as seen in bulky pyrrolidine nitroxides .

Table 1: Redox and Stability Comparison
Compound Reduction Potential (V) Stability in Cells Key Structural Feature
TEMPO ~0.7 Moderate Piperidine ring, no steric bulk
Nitroxide-NSAIDs Similar to TEMPO High (cellular uptake) NSAID-linked nitroxide
16-DS Not reported High Steric shielding at C16
This compound (hypothetical) ~0.6–0.8 (estimated) High (steroid shielding) Nitroxide conjugated to C21
Antioxidant Effects
  • TEMPOL : Scavenges superoxide (rate constant ~1.5 × 10³ M⁻¹s⁻¹) but is rapidly cleared in vivo .
  • Nitroxide-NSAIDs : Retain ROS scavenging but show cell-specific reduction .
  • Mito-CP11 : A mitochondria-targeted nitroxide with IC₅₀ = 0.38 µM in thyroid cancer cells, comparable to vandetanib but less toxic .

This compound may localize to lipid membranes due to DOC’s hydrophobic nature, enhancing protection against lipid peroxidation. Its efficacy would depend on nitroxide accessibility and resistance to enzymatic reduction .

Anticancer Activity
  • Mito-CP11 : Induces apoptosis via PARP cleavage, unlike kinase inhibitors like vandetanib .
  • 5-DS : Augments doxorubicin toxicity by 30% in fibroblasts, while 16-DS is protective .
Table 2: EPR Parameters
Compound Hyperfine Coupling (G) Sensitivity to Microenvironment Application Example
TEMPO ~16 High Solvent polarity studies
Doxyl Nitroxides ~14–15 Moderate Membrane fluidity assays
This compound ~15–17 (estimated) Low (steroid shielding) Steroid-receptor binding studies

Pharmacokinetics and Toxicity

  • TEMPOL : Rapidly reduced to hydroxylamines in vivo, limiting therapeutic utility .
  • Nitroxide-NSAIDs : Improved tissue retention due to NSAID moieties .
  • DOC Nitroxide : The steroid backbone may slow metabolism, reducing dose-related toxicity (e.g., seizures) seen in small nitroxides .

Q & A

Q. What experimental techniques are critical for characterizing the structural and electronic properties of deoxycorticosterone nitroxide?

Methodological Answer:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy : Essential for studying the nitroxide radical’s spin state, stability, and interactions with surrounding environments. Parameters such as hyperfine coupling constants and rotational correlation times must be optimized to resolve conformational dynamics .
  • High-Performance Liquid Chromatography (HPLC) : Used to verify purity and monitor degradation products, especially under varying pH or temperature conditions. Retention times and peak symmetry should be calibrated against known nitroxide standards .
  • X-ray Crystallography : Provides atomic-resolution structural data but requires stable crystallization conditions. Co-crystallization with stabilizing ligands (e.g., CuNTA) improves resolution for nitroxide-labeled compounds .

Q. How can researchers validate the synthesis of this compound derivatives to ensure reproducibility?

Methodological Answer:

  • Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or mass spectrometry (MS) at each synthetic step to track nitroxide conjugation to the deoxycorticosterone backbone. Ensure stoichiometric control to avoid over-labeling .
  • NMR Spectroscopy : Confirm regioselectivity of nitroxide attachment via 1^1H and 13^{13}C NMR, focusing on shifts in the steroid’s C21 position and adjacent protons .
  • Stability Testing : Assess thermal and oxidative stability using accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different in vitro and in vivo models?

Methodological Answer:

  • Mechanistic Deconvolution : Use spin-trapping assays to differentiate between direct radical-scavenging effects and indirect modulation of enzymatic pathways (e.g., NADPH oxidase inhibition) .
  • Dose-Response Meta-Analysis : Pool data from disparate studies to establish nonlinear relationships between nitroxide concentration and outcomes (e.g., neuroprotection vs. cytotoxicity). Account for species-specific metabolic differences .
  • Cross-Validation with Isotopic Labeling : Incorporate 15^{15}N or 2^{2}H isotopes into the nitroxide moiety to track pharmacokinetics and metabolite formation via LC-MS/MS .

Q. How can dynamic nuclear polarization (DNP) enhance sensitivity in studying this compound’s interactions with lipid membranes?

Methodological Answer:

  • Biradical Dopant Design : Pair this compound with a polarizing agent (e.g., trityl radical) to amplify 1^1H NMR signals in lipid bilayers. Optimize microwave irradiation frequencies to maximize polarization transfer .
  • Membrane Mimic Systems : Use liposomes or nanodiscs with controlled lipid compositions (e.g., DPPC:DPPG 4:1) to simulate physiological environments. Monitor phase transitions via differential scanning calorimetry (DSC) .
  • EPR-DNP Correlation : Map spatial proximity between nitroxide labels and lipid headgroups using distance-dependent DNP enhancements .

Q. What computational methods are effective for modeling the redox behavior of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate redox potentials and spin density distributions to predict sites of electron transfer. Basis sets (e.g., B3LYP/6-311++G**) must account for solvent effects .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with membrane-bound proteins (e.g., α-synuclein) using force fields parameterized for nitroxides (e.g., OPLS-AA). Analyze hydrogen-bonding networks near the steroid core .
  • Machine Learning (ML) : Train models on existing nitroxide datasets to predict in vivo half-lives or ROS-scavenging efficiency .

Data Interpretation and Validation

Q. How should researchers address discrepancies in EPR-derived distance distributions for this compound conjugates?

Methodological Answer:

  • Label Rigidity Optimization : Replace flexible nitroxide tags (e.g., TEMPO) with rigid bipedal chelators (e.g., CuNTA) to reduce conformational noise. Validate using Förster resonance energy transfer (FRET) as a complementary technique .
  • Multi-Frequency EPR : Conduct measurements at Q-band (34 GHz) or W-band (94 GHz) to improve resolution of distance distributions < 2 nm .
  • Bayesian Analysis : Apply probabilistic models to deconvolute overlapping signals arising from multiple conformational states .

Q. What validation protocols ensure accurate quantification of this compound in biological matrices?

Methodological Answer:

  • Internal Standardization : Use deuterated analogs (e.g., d3_3-deoxycorticosterone nitroxide) to correct for matrix effects in LC-MS/MS .
  • Cross-Laboratory Reproducibility : Participate in inter-laboratory trials using standardized reference materials (e.g., NIST-certified samples) .
  • Limit of Detection (LOD) Calibration : Establish LODs via serial dilution in relevant biological fluids (e.g., plasma, CSF) and validate with spike-recovery experiments .

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